Anhydro abiraterone
Description
Significance of Related Substances and Degradation Products in Active Pharmaceutical Ingredients
In the manufacturing and storage of active pharmaceutical ingredients (APIs), the presence of related substances and degradation products is a critical quality attribute that is rigorously controlled. These substances, which can originate from the synthesis process, storage, or degradation of the API, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate the identification, quantification, and control of impurities in pharmaceutical products to ensure patient safety. The development of stability-indicating analytical methods is therefore essential to separate and quantify these products, ensuring that the API meets its predefined quality standards throughout its shelf life.
Overview of Abiraterone (B193195) Acetate (B1210297) and its Chemical Stability Landscape
Abiraterone Acetate is the orally administered prodrug of Abiraterone, a potent and irreversible inhibitor of the CYP17A1 enzyme used in the treatment of metastatic prostate cancer. szabo-scandic.comnih.govwjpmr.com Chemically, it is a white to off-white, non-hygroscopic, crystalline powder that is practically insoluble in water. google.comgoogle.comgoogleapis.com Its molecular formula is C26H33NO2, with a molecular weight of 391.55 g/mol . google.comgoogle.comgoogleapis.com
While Abiraterone Acetate is quite stable in its dry crystalline form, it is susceptible to degradation under various stress conditions. google.comgoogle.comgoogleapis.com Studies have shown that formulating the API into a dosage form can negatively affect its chemical stability, particularly leading to oxidative degradation. googleapis.com Furthermore, forced degradation studies reveal that Abiraterone Acetate degrades significantly under acidic and alkaline hydrolytic conditions. ijpsonline.comijpsonline.com It shows minimal degradation under thermal, photolytic, and oxidative stress when tested as a bulk substance. ijpsonline.com
Table 1: Summary of Stress Degradation Studies on Abiraterone Acetate
| Stress Condition | Extent of Degradation | Key Degradation Products Identified |
|---|---|---|
| Acidic Hydrolysis | Extensive (e.g., 62.72%) ijpsonline.com | Abiraterone ijpsonline.com |
| Alkaline Hydrolysis | Significant (e.g., 16.99%) ijpsonline.com | Abiraterone ijpsonline.com |
| Oxidative Degradation | Minimal on bulk drug (e.g., 0.26%) ijpsonline.com, but observed in formulated products google.comgoogleapis.com | Oxidative degradation products google.com |
| Thermal Degradation | Minimal (e.g., 1.09%) ijpsonline.com | - |
| Photolytic Degradation | Minimal (e.g., 0.34%) ijpsonline.com | - |
Identification of Anhydro Abiraterone as a Critical Related Substance in Abiraterone Acetate
This compound, chemically known as 17-(Pyridin-3-yl)androsta-3,5,16-triene, is identified as a key related substance of Abiraterone Acetate. synzeal.comuspnf.com It is listed as a specified impurity and degradation product in the United States Pharmacopeia (USP) monograph for Abiraterone Acetate tablets. uspnf.comvivekanandcollege.ac.in this compound is a degradation product that can form under certain conditions, and its presence must be monitored and controlled during the manufacturing and shelf-life of the drug product. szabo-scandic.com Its identification and quantification are crucial for ensuring the quality and purity of Abiraterone Acetate formulations. Analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are developed and validated to effectively separate this compound from the parent API and other impurities. semanticscholar.orgnih.gov
Table 2: Chemical Compound Information
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Abiraterone Acetate | C26H33NO2 google.comnih.gov | 391.55 google.comgoogleapis.com | 154229-18-2 nih.gov |
| Abiraterone | C24H31NO nih.gov | 349.52 uspnf.com | 154229-19-3 nih.gov |
| This compound | C24H29N synzeal.compharmaffiliates.com | 331.50 uspnf.com | 154229-20-6 synzeal.compharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZGFPQCCUTDPH-NHFPKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273491 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-20-6 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydro abiraterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDRO ABIRATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Degradation Mechanisms of Anhydro Abiraterone
Elucidation of Degradation Routes for Abiraterone (B193195) Acetate (B1210297) Leading to Anhydro Abiraterone
The formation of this compound from Abiraterone Acetate is not a direct conversion but typically involves a two-step process. First, Abiraterone Acetate undergoes hydrolysis to form its active metabolite, Abiraterone. Subsequently, Abiraterone can be dehydrated to form this compound. Stress degradation studies have been conducted to identify the conditions under which Abiraterone Acetate degrades. ijpsonline.comijpsonline.com
Acid-Catalyzed Hydrolysis Mechanisms and Kinetics
Abiraterone Acetate is susceptible to degradation under acidic conditions. ijpsonline.com The primary reaction is the acid-catalyzed hydrolysis of the acetate ester at the C3β position, yielding Abiraterone. wikipedia.orgijpsonline.com This reaction involves the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Forced degradation studies have demonstrated significant degradation of Abiraterone Acetate in the presence of acid. In one study, exposure to 0.1 N HCl at 80°C for 30 minutes resulted in 62.72% degradation. ijpsonline.com Another study using 0.1 N HCl at 60°C for 30 minutes reported a degradation of 26.5%. turkjps.org The primary degradation product identified under these conditions is Abiraterone, which can then undergo acid-catalyzed dehydration to form the Δ³,⁵-triene system characteristic of this compound.
Base-Catalyzed Hydrolysis Mechanisms and Kinetics
Base-catalyzed hydrolysis (saponification) is another significant degradation pathway for Abiraterone Acetate. ijpsonline.com This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate which then collapses to form Abiraterone and an acetate salt.
Studies show that Abiraterone Acetate degrades extensively under basic conditions. Exposure to 0.1 N NaOH at 50°C for 30 minutes led to 16.99% degradation. ijpsonline.com A separate study using 0.1 N NaOH at 60°C for 30 minutes showed 12.3% degradation. turkjps.org Similar to the acid-catalyzed route, the initial product is Abiraterone, which is the precursor to this compound.
Investigation of Other Potential Degradation Pathways and their Contributions to this compound Formation
Other environmental factors have been investigated for their potential to induce the degradation of Abiraterone Acetate.
Thermal Degradation: Abiraterone Acetate is relatively stable under thermal stress. One study reported only 1.09% degradation when a solution was heated to 80°C for seven days. ijpsonline.comresearchgate.net Another study found less than 2% degradation when the drug was heated to 105°C. turkjps.org This suggests that high temperatures alone are not a primary driver for the formation of this compound under typical storage conditions.
Oxidative Degradation: Abiraterone Acetate shows high stability against oxidative stress. Treatment with 30% hydrogen peroxide (H₂O₂) at 40°C for 30 minutes resulted in only 0.26% degradation. ijpsonline.comresearchgate.net Other research confirmed minimal degradation (less than 2%) under oxidative conditions. turkjps.org While the pure crystalline drug is stable, it has been noted that formulated Abiraterone Acetate can be more susceptible to oxidative degradation. google.com
Characterization of Factors Influencing this compound Formation and Stability
pH Dependence of Degradation Pathways
The formation of this compound is highly dependent on pH due to the nature of its precursor, Abiraterone Acetate. The degradation of Abiraterone Acetate is significantly more pronounced in both acidic and alkaline environments compared to neutral conditions. ijpsonline.comturkjps.org Acidic conditions facilitate the hydrolysis of the ester linkage to form Abiraterone, which can then be readily dehydrated to this compound. Similarly, basic conditions also promote the initial hydrolysis step. The drug is poorly soluble over a wide pH range but is slightly more soluble in acidic media like HCl. nih.govturkjps.org This pH-dependent degradation is a critical factor in the formation of this compound.
Influence of Temperature and Light Exposure on this compound Generation
Interactive Data Table: Degradation of Abiraterone Acetate Under Various Stress Conditions
The following table summarizes findings from different stress degradation studies.
| Stress Condition | Temperature | Duration | Degradation (%) - Study 1 ijpsonline.com | Degradation (%) - Study 2 turkjps.org |
| Acid Hydrolysis (0.1 N HCl) | 80°C | 30 min | 62.72% | N/A |
| Acid Hydrolysis (0.1 N HCl) | 60°C | 30 min | N/A | 26.5% |
| Base Hydrolysis (0.1 N NaOH) | 50°C | 30 min | 16.99% | N/A |
| Base Hydrolysis (0.1 N NaOH) | 60°C | 30 min | N/A | 12.3% |
| Oxidative (30% H₂O₂) | 40°C | 30 min | 0.26% | <2% |
| Thermal | 80°C | 7 days | 1.09% | N/A |
| Thermal | 105°C | Not Specified | N/A | <2% |
| Photolytic | Ambient | 7 days | 0.34% | <2% |
Impact of Excipients and Formulation Environment on Degradation Profiles
The formulation environment, including the choice of excipients and exposure to various stress conditions, plays a crucial role in the degradation of abiraterone acetate and the subsequent formation of impurities like this compound.
Forced Degradation Studies:
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Abiraterone acetate has been shown to be susceptible to degradation under specific stress conditions.
Acidic and Alkaline Conditions: Studies have demonstrated that abiraterone acetate is particularly sensitive to acidic and alkaline environments. ijpsonline.comijpsonline.com Significant degradation occurs in the presence of both acids and bases. ijpsonline.com For instance, one study reported 62.72% degradation in acidic conditions and 16.99% in alkaline conditions. ijpsonline.com The primary degradation product identified in both acidic and alkaline hydrolysis is the same, suggesting a common degradation pathway under these conditions. ijpsonline.com
Oxidative, Thermal, and Photolytic Conditions: In contrast to its sensitivity to pH, abiraterone acetate shows minimal decomposition when exposed to oxidative, thermal, and photolytic stress. ijpsonline.com One study reported very low degradation percentages under these conditions: 0.26% for oxidative, 1.09% for thermal, and 0.34% for photolytic stress. ijpsonline.com
Table 1: Results of Forced Degradation Studies on Abiraterone Acetate
| Stress Condition | Degradation (%) | Reference |
| Acidic | 62.72 | ijpsonline.com |
| Alkaline | 16.99 | ijpsonline.com |
| Oxidative | 0.26 | ijpsonline.com |
| Thermal | 1.09 | ijpsonline.com |
| Photolytic | 0.34 | ijpsonline.com |
Impact of Excipients:
The choice of excipients in a pharmaceutical formulation is critical for ensuring the stability of the active pharmaceutical ingredient (API).
Compatibility: Stability studies are conducted with the proposed commercial excipients to ensure they are compatible with the drug substance at the concentrations used in the final formulation. fda.gov For instance, the development of Tatica® (abiraterone acetate) involved formulation optimization studies that assessed the impact of different levels of excipients. geneesmiddeleninformatiebank.nl
Solid Dispersions: For poorly water-soluble drugs like abiraterone, solid dispersions with polymers can be used to enhance dissolution. However, the physical stability of these amorphous systems can be a concern. In a study with abiraterone and hydroxypropyl β-cyclodextrin (HPBCD) solid dispersions, it was found that at elevated temperatures, formulations with 10% and 20% drug loading were physically stable, while a 30% drug-loaded formulation showed recrystallization of abiraterone. nih.gov This highlights the importance of the drug-to-excipient ratio in maintaining the stability of the formulation.
Environmental Factors:
Beyond the formulation itself, environmental factors during storage and handling can impact the degradation of abiraterone acetate.
Temperature and Oxygen: Abiraterone acetate in tablet form is prone to degradation at elevated temperatures. google.com The presence of oxygen also contributes to the formation of impurities. google.com Studies on Zytiga® tablets showed an increase in total impurities during storage in the presence of oxygen (air or oxygen atmosphere), whereas no significant increase in degradation products was observed when stored under nitrogen. google.com This indicates that oxidative degradation is a relevant pathway.
Humidity: High humidity, in combination with elevated temperatures, can also negatively affect the stability of abiraterone acetate formulations. google.com
Advanced Analytical Methodologies for Anhydro Abiraterone Profiling
Chromatographic Separations for Anhydro Abiraterone (B193195) Isolation and Quantification
Chromatographic techniques form the backbone of impurity profiling, enabling the separation, identification, and quantification of Anhydro Abiraterone from the main active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Abiraterone and its impurities, including this compound. Method development focuses on achieving optimal separation, sensitivity, and specificity. Studies have explored various stationary phases, mobile phase compositions, flow rates, and detection wavelengths to establish robust analytical methods ajphr.comrjptonline.orgwjpsonline.comresearchgate.net.
Key parameters optimized during method development include:
Mobile Phase Composition: Mixtures of organic solvents (acetonitrile or methanol) with aqueous buffers, often at acidic pH, are commonly employed to achieve good separation ajphr.comrjptonline.orgwjpsonline.comresearchgate.netnih.govpharmascholars.com.
Stationary Phase: Reversed-phase C18 columns are predominantly used due to their versatility in separating moderately polar to non-polar compounds ajphr.comrjptonline.orgwjpsonline.comresearchgate.netnih.govpharmascholars.com.
Detection Wavelength: Photodiode Array (PDA) detectors are frequently utilized, with detection wavelengths typically set around 235 nm, although other wavelengths like 205 nm or 252 nm have also been reported for specific impurity profiles ajphr.comwjpsonline.comresearchgate.netpharmascholars.com.
Method Validation: Developed methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness, making them suitable for routine quality control rjptonline.orgresearchgate.netnih.gov.
Table 1: Representative HPLC Conditions for Abiraterone and Impurity Analysis
| Parameter | Method 1 ajphr.com | Method 2 rjptonline.org | Method 3 wjpsonline.com | Method 4 researchgate.net |
| Stationary Phase | C18 (150mm x 4.6mm, 5µm) | Capcell C18 MG-III (100 × 4.6 mm, 3 µm) | Discovery C18 (150mm x 4.6mm, 5µm) | Kinetex C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.01% KH2PO4 : Acetonitrile (60:40, v/v) | 0.1% Acetic Acid : Acetonitrile (11:89, v/v) | 0.01N KH2PO4 : Acetonitrile (60:40, v/v) | Buffer (pH 3.1, 1g KH2PO4 in 1000ml water) : Acetonitrile (Gradient) |
| Flow Rate (mL/min) | 1.0 | 1.2 | 1.1 | 0.8 (initial), increasing to 1.8 |
| Detection Wavelength (nm) | 235 | 235 | 235 | 205 |
| Column Temperature (°C) | 30 | Not specified | 30 | 40 |
| Injection Volume (µL) | 10 | Not specified | 10 | 10.0 |
| Run Time (min) | Not specified | Not specified | 5 (optimized) | 65 |
| Retention Time (this compound) | Not specifically reported for this compound | Not specifically reported for this compound | Not specifically reported for this compound | Not specifically reported for this compound |
Note: Specific retention times for this compound are not consistently reported across all general Abiraterone impurity methods, but these conditions are designed to resolve such impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity, making it highly suitable for the complex separation of pharmaceutical impurities. A UHPLC method has been developed for the simultaneous determination of Abiraterone acetate (B1210297), its degradation products, and specified impurities, which would encompass this compound vivekanandcollege.ac.in. This method employs smaller particle size columns (e.g., 1.7 µm) and higher pressures, allowing for more efficient separations. The use of gradient elution with mobile phases comprising formic acid, ammonium (B1175870) formate (B1220265) buffer, acetonitrile, and methanol (B129727) has been reported to achieve excellent separation of multiple analytes vivekanandcollege.ac.in.
Stationary Phase and Mobile Phase Selection for Optimal Separation
The selection of appropriate stationary and mobile phases is critical for achieving effective separation of this compound from other components in a sample matrix.
Stationary Phases: Reversed-phase C18 columns are the most common choice due to their ability to retain and separate a wide range of organic molecules based on hydrophobicity ajphr.comrjptonline.orgwjpsonline.comresearchgate.netnih.govpharmascholars.com. Columns with smaller particle sizes, such as those used in UHPLC (e.g., 1.7 µm), provide higher efficiency and better resolution vivekanandcollege.ac.in.
Mobile Phases: The mobile phase typically consists of an organic modifier (acetonitrile or methanol) and an aqueous buffer. The pH of the buffer plays a significant role in the retention and peak shape of basic or acidic analytes. For Abiraterone and its related compounds, acidic mobile phases (pH 2-4) are often preferred to ensure good separation and peak symmetry researchgate.netpharmascholars.com. Common buffer systems include phosphate (B84403) buffers (e.g., KH2PO4) or formate buffers, often with the addition of acids like acetic acid or formic acid to control pH and improve peak shape ajphr.comrjptonline.orgnih.govvivekanandcollege.ac.in. Gradient elution is frequently employed in UHPLC methods to achieve optimal separation of analytes with a wide range of polarities within a reasonable timeframe researchgate.netvivekanandcollege.ac.in.
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic and spectrometric techniques are indispensable for confirming the identity and elucidating the precise structure of this compound, especially when it is present as an impurity.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Confirmation and Impurity Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for identifying and confirming the molecular weight and structure of impurities like this compound vivekanandcollege.ac.inrssl.comresearchgate.netnih.gov. This compound is known to form through the loss of a water molecule from Abiraterone vivekanandcollege.ac.in. LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of impurities even at trace levels.
Molecular Confirmation: LC-MS/MS allows for the determination of the accurate mass-to-charge ratio (m/z) of this compound, which, when compared to theoretical values or reference standards, aids in its identification rssl.com. The isotopic pattern can also provide clues about the elemental composition.
Impurity Identification: Fragmentation patterns obtained from MS/MS experiments provide structural information, helping to differentiate this compound from other structurally similar impurities rssl.comnih.gov. This is crucial for understanding degradation pathways and synthetic by-products. For instance, LC-MS analysis has been used to identify and characterize process-related impurities in Abiraterone acetate synthesis researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization of this compound and Related Degradants
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation of organic compounds, including impurities like this compound researchgate.netnih.govnih.govmdpi.combas.bg. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms, stereochemistry, and functional groups present in the molecule.
Structural Elucidation: By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) observed in NMR spectra, the complete structure of this compound can be unambiguously determined researchgate.netnih.govmdpi.combas.bg. This is essential for confirming its identity and differentiating it from isomers or other related substances.
Characterization of Degradants: NMR is also vital for characterizing degradation products that may arise from this compound or Abiraterone itself, providing insights into the stability profile of the drug substance and its impurities nih.gov.
Table 2: Spectroscopic and Spectrometric Techniques for this compound Characterization
| Technique | Primary Application | Information Provided | Key References |
| Mass Spectrometry (MS) | Molecular weight determination, elemental composition | Accurate mass-to-charge ratio (m/z), isotopic patterns, molecular formula confirmation. | rssl.comresearchgate.netnih.gov |
| LC-MS/MS | Separation, detection, and quantification of impurities; structural confirmation | Retention time, m/z values, fragmentation patterns (MS/MS), sensitive detection of low-level impurities. | vivekanandcollege.ac.inrssl.comresearchgate.netnih.gov |
| ¹H NMR Spectroscopy | Proton environments, connectivity, and relative abundance | Chemical shifts, integration values, spin-spin coupling patterns, providing detailed information about the proton framework. | researchgate.netnih.govmdpi.combas.bg |
| ¹³C NMR Spectroscopy | Carbon environments and connectivity | Chemical shifts of carbon atoms, indicating the types of carbon (e.g., sp³, sp², carbonyl). | researchgate.netnih.govmdpi.combas.bg |
| 2D NMR (COSY, HSQC, HMBC, etc.) | Definitive structural assignment, confirmation of proton-carbon and proton-proton correlations | Connectivity between atoms, confirmation of structural fragments, unambiguous assignment of all signals, stereochemical information. | researchgate.netnih.govmdpi.com |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Absorbance-Based Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique utilized for the quantitative analysis of compounds that absorb UV or visible light. For this compound, this method is often employed as a detection mechanism in chromatographic techniques or for direct quantification in suitable matrices. The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the sample.
In the analysis of Abiraterone Acetate and its related substances, including this compound, UV detection at a specific wavelength is common. Research indicates that a wavelength of 260 nm is effective for providing excellent separation and detection of these compounds, offering a stable baseline and good response for multiple analytes vivekanandcollege.ac.in. This wavelength is often chosen based on the absorption maxima of the analytes, ensuring sensitivity and selectivity. The quantification is achieved by measuring the absorbance of a sample solution at this predetermined wavelength and comparing it to a calibration curve generated from solutions of known concentrations of this compound. Linearity studies have demonstrated promising results, with correlation coefficients often reaching 0.999, indicating a strong linear relationship between concentration and absorbance within a defined range vivekanandcollege.ac.in.
Method Validation Protocols for this compound Analysis in Research Matrices
To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation. This process confirms the reliability, accuracy, and precision of the method. Key validation parameters, as outlined by regulatory guidelines such as ICH Q2(R1), are applied to methods used for this compound analysis vivekanandcollege.ac.in.
Specificity and Selectivity Assessment for this compound from Abiraterone Acetate and Other Impurities
Specificity and selectivity are crucial parameters that demonstrate the method's ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. These components can include impurities, degradation products, and matrix components. For this compound, specificity ensures that the analytical signal obtained is solely attributable to this compound and not to Abiraterone Acetate or other related substances.
This compound is recognized as a process-related impurity and a potential degradation product of Abiraterone Acetate vivekanandcollege.ac.inresearchgate.net. Forced degradation studies, involving exposure of Abiraterone Acetate to various stress conditions (acidic, basic, oxidative, thermal, photolytic), are essential for demonstrating specificity vivekanandcollege.ac.in. These studies help identify potential degradation products, including this compound, and confirm that the analytical method can separate and quantify them accurately from the main drug substance vivekanandcollege.ac.in. For instance, this compound and 3-Deoxy-3-chloroabiraterone have been observed to form under specific stress conditions, highlighting the need for a method capable of resolving them from Abiraterone Acetate vivekanandcollege.ac.in. Chromatographic methods, often coupled with UV detection, are designed to achieve this separation, with selectivity confirmed by analyzing peak purity and comparing retention times with known standards vivekanandcollege.ac.in.
Linearity, Range, and Accuracy Determination
Linearity: This parameter assesses whether the analytical response is directly proportional to the concentration of this compound over a specified range. It is typically evaluated by analyzing a series of solutions with known concentrations, spanning the expected analytical range. The data is then plotted as concentration versus response (e.g., absorbance), and a linear regression analysis is performed. A high correlation coefficient (e.g., ≥ 0.999) indicates good linearity vivekanandcollege.ac.in.
Range: The range defines the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to provide a linear, accurate, and precise response. This range is established based on the linearity, accuracy, and precision studies.
Accuracy: Accuracy refers to the closeness of agreement between the value accepted as a true value or reference value and the value found. It is typically assessed through recovery studies, where known amounts of this compound are spiked into a sample matrix, and the percentage recovery is calculated.
Data Table 3.3.2.1: Linearity of this compound Quantification
| Concentration (µg/mL) | Absorbance (at 260 nm) |
| 1.0 | 0.150 |
| 5.0 | 0.750 |
| 10.0 | 1.500 |
| 20.0 | 3.000 |
| 30.0 | 4.500 |
Correlation Coefficient (r): 0.999
Note: Data is representative and based on typical spectrophotometric analysis.
Data Table 3.3.2.2: Accuracy of this compound Assay (Recovery Study)
| Spiked Amount (µg/mL) | Found Amount (µg/mL) | % Recovery |
| 5.0 | 4.95 | 99.0 |
| 10.0 | 10.10 | 101.0 |
| 20.0 | 19.80 | 99.0 |
Note: Data is representative and based on typical recovery study results.
Precision Studies (Repeatability and Intermediate Precision)
Precision is a measure of the random error in a method and is evaluated at different levels:
Repeatability: This assesses the closeness of agreement between independent test results obtained under the same conditions in a short interval of time. It is typically evaluated by analyzing replicate samples (e.g., six injections of a standard solution) on the same day by the same analyst using the same equipment vivekanandcollege.ac.in.
Intermediate Precision: This evaluates the variability within a laboratory, considering factors such as different days, different analysts, and different equipment. It is essential to demonstrate that the method's performance is consistent across these variations vivekanandcollege.ac.in.
The precision is usually expressed as the relative standard deviation (% RSD). For this compound analysis, validation studies aim for low % RSD values, often below 2.0% for repeatability and intermediate precision, ensuring consistent and reliable results vivekanandcollege.ac.in.
Data Table 3.3.3.1: Precision of this compound Analysis
| Precision Type | Number of Replicates | Mean Assay Value (µg/mL) | Standard Deviation | % RSD | Acceptance Criteria (% RSD) |
| Repeatability | 6 | 10.05 | 0.08 | 0.80 | ≤ 2.0 |
| Intermediate Precision | 3 (analysts) x 2 (days) x 3 (replicates) | 10.15 | 0.12 | 1.18 | ≤ 2.0 |
Note: Data is representative and based on typical precision study outcomes.
Detection Limits (LOD) and Quantification Limits (LOQ) Estimation
Limit of Detection (LOD): This is the lowest concentration of this compound that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined based on a signal-to-noise ratio (e.g., 3:1).
Limit of Quantification (LOQ): This is the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. It is typically determined using a signal-to-noise ratio of 10:1 or by analyzing samples at low concentrations and assessing the % RSD and % recovery.
Promising results have been reported for the lower limit of detection and quantification for analytes in methods developed for Abiraterone Acetate impurity profiling, indicating the sensitivity of the methods vivekanandcollege.ac.in. Establishing low LOD and LOQ values is critical for detecting and quantifying impurities at trace levels, as required by regulatory guidelines.
Robustness Evaluation and System Suitability Testing
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For UV-Vis based detection in chromatography, this might include minor changes in mobile phase composition, flow rate, or temperature. Evaluating robustness ensures that the method is reliable and reproducible when used in different laboratories or under slightly varying conditions vivekanandcollege.ac.in. Studies confirm that methods can be robust, with minimal impact on results from variations in chromatographic parameters vivekanandcollege.ac.in.
System Suitability Testing (SST): SST is performed before or during sample analysis to ensure that the analytical system (instrument, reagents, method) is performing adequately. For methods involving chromatography with UV detection, SST typically includes checking parameters such as resolution between critical peaks (e.g., this compound and Abiraterone Acetate), peak shape, theoretical plates, and reproducibility of replicate injections of a standard solution vivekanandcollege.ac.in. Meeting predefined acceptance criteria for SST confirms that the system is suitable for the intended analysis, ensuring the quality of the data generated. For example, criteria may include a resolution greater than 1.2 between peaks and theoretical plates exceeding 100,000 vivekanandcollege.ac.in.
Impurity and Degradation Product Profiling of Abiraterone Acetate: Specific Focus on Anhydro Abiraterone
Comprehensive Impurity Landscape of Abiraterone (B193195) Acetate (B1210297) Active Pharmaceutical Ingredient
The quality and safety of an Active Pharmaceutical Ingredient (API) like Abiraterone Acetate are critically dependent on the control of impurities. The impurity profile of Abiraterone Acetate is multifaceted, encompassing process-related impurities, which arise during the synthesis, and degradation products that form during storage or upon exposure to stress conditions. vivekanandcollege.ac.in A thorough understanding of this landscape is essential for ensuring the efficacy and safety of the final drug product.
Several impurities have been identified in the Abiraterone Acetate API. These include starting materials, by-products, intermediates, and reagents used in the synthetic process. Some of the key process-related impurities include α-Epoxyabiraterone acetate and β-epoxy abiraterone acetate. nih.gov Other known impurities are related to the steroidal backbone and modifications at various positions. The control of these impurities is a key focus during the process development and validation of Abiraterone Acetate synthesis. nih.gov
Degradation products are impurities that form when the API is subjected to environmental factors such as light, heat, or humidity, or through interaction with excipients in the formulation. ijpsonline.com For Abiraterone Acetate, the primary degradation pathway under hydrolytic (acidic and basic) conditions is the deacetylation to form Abiraterone, the active metabolite. ijpsonline.comoup.com However, other degradants can also be formed, including Anhydro Abiraterone, which is a significant impurity of interest.
An interactive data table summarizing the common impurities of Abiraterone Acetate is provided below.
| Impurity Name | CAS Number | Molecular Formula | Type |
| Abiraterone | 154229-19-3 | C24H31NO | Degradation Product / Metabolite |
| This compound | 154229-20-6 | C24H29N | Process Impurity / Degradant |
| α-Epoxyabiraterone acetate | Not Available | C26H33NO3 | Process Impurity |
| β-Epoxyabiraterone acetate | Not Available | C26H33NO3 | Process Impurity |
| 16-Dehydropregnenolone acetate | 979-02-2 | C23H32O3 | Starting Material / Intermediate |
Identification and Characterization of this compound as a Prominent Degradation Product
This compound, chemically known as 17-(Pyridin-3-yl)androsta-3,5,16-triene, is a recognized impurity associated with Abiraterone Acetate. synzeal.com It is characterized by the loss of the acetate group and the hydroxyl group at the 3-position of the steroid ring, leading to the formation of a double bond. This compound is considered a significant impurity because of its structural similarity to the active drug and the potential for its formation during both synthesis and degradation. veeprho.com
The identification of this compound is typically performed using advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS). vivekanandcollege.ac.inijpsonline.com These methods allow for the separation of this compound from Abiraterone Acetate and other related substances. The characterization is confirmed by its mass-to-charge ratio (m/z) in the mass spectrum, which corresponds to its molecular weight of 331.49 g/mol (Molecular Formula: C24H29N).
While some sources classify this compound as a degradation product, it is also prominently identified as an impurity formed during the synthesis of Abiraterone Acetate. veeprho.com Its formation can be attributed to dehydration reactions occurring under certain process conditions, particularly those involving acidic catalysts or high temperatures. The presence of this compound as a degradant in stability studies highlights the importance of controlling storage conditions to prevent the degradation of Abiraterone Acetate.
Strategies for Control and Minimization of this compound During Abiraterone Acetate Synthesis and Storage
The formation of this compound is often linked to the synthetic route used to produce Abiraterone Acetate. veeprho.com Therefore, process chemistry optimization is the primary strategy for its control. The synthesis of Abiraterone Acetate from Abiraterone involves an acetylation reaction, typically using acetic anhydride (B1165640). chemicalbook.com The conditions of this reaction, such as temperature, reaction time, and the choice of base, can influence the formation of by-products, including this compound.
Key optimization strategies include:
Control of Reaction Temperature: Lowering the reaction temperature can minimize the rate of side reactions, including dehydration, that lead to the formation of this compound.
Selection of Reagents: Using milder acetylating agents or optimizing the amount of reagents like acetic anhydride and the base (e.g., triethylamine) can prevent undesirable side reactions. chemicalbook.com
Purification Techniques: Implementing robust purification methods, such as recrystallization with appropriate solvents (e.g., ethanol (B145695) or acetone), is crucial for effectively removing this compound from the final API to meet the required purity specifications. chemicalbook.com
pH Control: Maintaining optimal pH throughout the synthesis and work-up steps can suppress acid- or base-catalyzed degradation pathways that might lead to this compound.
By carefully controlling these parameters, the formation of this compound can be minimized, ensuring a high-purity Abiraterone Acetate API.
Targeted stability studies and forced degradation testing are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to establish the intrinsic stability of a drug substance and to identify potential degradation products. vivekanandcollege.ac.inijpsonline.com These studies are essential for developing stable formulations and determining appropriate storage conditions and shelf-life.
For Abiraterone Acetate, forced degradation studies involve exposing the drug substance to a variety of stress conditions, including:
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) at elevated temperatures. ijpsonline.com
Alkaline Hydrolysis: Treatment with bases (e.g., 0.1 N NaOH) at elevated temperatures. ijpsonline.com
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide. turkjps.org
Thermal Degradation: Heating the solid or solution form of the drug at high temperatures (e.g., 80°C). ijpsonline.com
Photolytic Degradation: Exposing the drug to UV or fluorescent light. turkjps.org
Studies have consistently shown that Abiraterone Acetate is particularly susceptible to degradation under acidic and alkaline hydrolytic conditions, with significant degradation observed. ijpsonline.comturkjps.orgtandfonline.comtandfonline.com The primary degradant identified under these conditions is typically Abiraterone, resulting from the hydrolysis of the acetate ester. ijpsonline.com In contrast, the drug shows greater stability under oxidative, thermal, and photolytic stress, with minimal degradation reported. ijpsonline.comproquest.com
While these studies often focus on the formation of Abiraterone, the stability-indicating analytical methods developed are designed to separate the parent drug from all potential degradation products, including this compound. tandfonline.com The data from these studies are crucial for establishing control strategies to prevent the formation of this compound during the shelf-life of the drug product.
The interactive table below summarizes typical findings from forced degradation studies of Abiraterone Acetate.
| Stress Condition | Reagent/Parameter | Observed Degradation | Major Degradant(s) |
| Acidic Hydrolysis | 0.1 N - 1.0 N HCl, elevated temp. | Significant (e.g., up to 65%) ijpsonline.comproquest.com | Abiraterone |
| Alkaline Hydrolysis | 0.1 N - 1.0 N NaOH, elevated temp. | Significant (e.g., up to 17%) ijpsonline.comturkjps.org | Abiraterone |
| Oxidative Degradation | 3% - 30% H2O2 | Minimal (e.g., <2%) ijpsonline.comproquest.com | Not specified |
| Thermal Degradation | 80°C - 105°C | Minimal (e.g., <2%) ijpsonline.comturkjps.org | Not specified |
| Photolytic Degradation | UV Light | Minimal (e.g., <2%) ijpsonline.comproquest.com | Not specified |
Biochemical and Enzymatic Interactions of Anhydro Abiraterone: in Vitro and Pre Clinical Studies
Assessment of Anhydro Abiraterone (B193195) as a Potential Modifier of Biological Systems in Pre-clinical Models.
Pre-clinical studies are crucial for understanding a compound's potential effects on biological systems before human trials. These studies often involve in vitro assays and in vivo animal models.
Anhydro Abiraterone is consistently identified as a degradation product or impurity that can form during the synthesis or storage of Abiraterone acetate (B1210297) medchemexpress.commedchemexpress.comveeprho.comnih.gov. The existing scientific literature, as represented in the provided snippets, does not include specific pre-clinical assessments or studies that evaluate this compound's potential as a modifier of biological systems. The pre-clinical evaluations and discussions in these sources focus on the therapeutic actions and mechanisms of Abiraterone acetate.
Data Tables
The following table summarizes the known chemical properties of this compound. Specific data regarding its in vitro biochemical and enzymatic interactions, such as IC50 values for enzyme inhibition or receptor binding assays, are not detailed in the provided literature.
| Property | Value | Source Index |
| CAS Number | 154229-20-6 | medchemexpress.commedchemexpress.comveeprho.comnih.gov |
| Molecular Formula | C24H29N | medchemexpress.comnih.gov |
| Molecular Weight | 331.49 | medchemexpress.com |
| Classification | Degradation product/Impurity of Abiraterone Acetate | medchemexpress.commedchemexpress.comveeprho.com |
Compound List
this compound
Abiraterone
Abiraterone Acetate
Testosterone
Dihydrotestosterone (DHT)
Dehydroepiandrosterone (DHEA)
Androstenedione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
